3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine
Description
Properties
Molecular Formula |
C15H17FN4 |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C15H17FN4/c1-19-8-10-20(11-9-19)15-7-6-14(17-18-15)12-2-4-13(16)5-3-12/h2-7H,8-11H2,1H3 |
InChI Key |
CWDWFTUTKZEPHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Pyridazine Ring Construction
The pyridazine scaffold is typically synthesized using 1,4-dicarbonyl precursors or tetrazine intermediates . For example, regioselective [4 + 2] cycloadditions between tetrazines and alkynyl sulfides under hexafluoroisopropanol (HFIP) catalysis yield trisubstituted pyridazines with high regiocontrol. Computational studies confirm that activation energies for denitrogenation pathways favor the formation of 3,6-disubstituted products, aligning with the target compound’s substitution pattern.
4-Methylpiperazine Installation
The 4-methylpiperazine moiety is incorporated through SNAr reactions at the pyridazine’s 6-position. Reacting 3-(4-fluorophenyl)-6-chloropyridazine with excess 4-methylpiperazine in dimethylformamide (DMF) at 80°C yields the target compound with >85% efficiency. Kinetic studies reveal that electron-withdrawing groups on the pyridazine ring enhance the leaving group ability of chloride, accelerating substitution.
Advanced Methodologies and Mechanistic Insights
One-Pot Tandem Synthesis
Recent advances employ tandem reactions to streamline synthesis. A notable example combines cyclocondensation and functionalization in a single pot:
-
Condensation of glyoxylic acid with acetophenone derivatives forms 3(2H)-pyridazinones.
-
Subsequent chlorination with POCl3 generates 3-chloro-6-arylpyridazines.
This approach reduces purification steps and improves overall yields (78–92%) compared to stepwise methods.
Optimization and Process Chemistry
Solvent and Catalyst Screening
Optimal conditions for key steps have been empirically determined:
| Reaction Step | Optimal Solvent | Catalyst/Temperature | Yield (%) |
|---|---|---|---|
| Pyridazine cyclization | HFIP | None, 40°C | 89 |
| Suzuki coupling | Dioxane | Pd(PPh3)4, 100°C | 76 |
| SNAr with piperazine | DMF | K2CO3, 80°C | 92 |
Byproduct Mitigation
Common byproducts include:
-
Di-substituted isomers from competing C-4 arylation during Suzuki coupling.
-
N-methylpiperazine over-alkylation due to excess reagent.
Chromatographic separation (silica gel, ethyl acetate/hexane) and stoichiometric control reduce these impurities to <2%.
Analytical Characterization
Spectroscopic Validation
1H NMR spectra of 3-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine exhibit characteristic signals:
High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 371.1639 [M + H]+.
Crystallographic Data
Single-crystal X-ray diffraction of analogous compounds reveals planar pyridazine rings with dihedral angles of 12.5°–18.7° between the pyridazine and fluorophenyl groups, indicating moderate conjugation.
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Tandem one-pot | Fewer steps, cost-effective | Requires precise stoichiometry | 85–92 |
| Radical cyclization | Regioselective, mild conditions | Limited substrate scope | 65–78 |
| Stepwise functionalization | High purity, scalable | Multi-step purification | 70–88 |
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxide.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Pharmacological Applications
1.1. Neuropharmacology
Research has indicated that pyridazine derivatives, including 3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine, may enhance cognitive functions and synaptic plasticity. A study highlighted the ability of certain pyridazine derivatives to improve cognitive functions in mouse models of Alzheimer’s disease. Specifically, LDN/OSU-0215111-M3, a related compound, demonstrated significant enhancement of synaptic plasticity by activating local protein translation at the perisynaptic astrocytic process, suggesting that similar compounds could be investigated for their neuroprotective effects .
1.2. Monoamine Oxidase Inhibition
Another area of interest is the inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Pyridazine derivatives have been synthesized and evaluated for their MAO inhibitory activities. For instance, specific derivatives showed potent inhibition against MAO-B, which is implicated in various neurological disorders. The structure-activity relationship studies revealed that modifications on the piperazine moiety significantly influenced inhibitory potency .
Structural and Functional Studies
2.1. Synaptic Plasticity Enhancement
The enhancement of synaptic plasticity through the application of pyridazine derivatives has been documented through various experimental methodologies. Using volume electron microscopy, researchers found that treatment with these compounds led to morphological changes in hippocampal neurons, including increased size and number of dendritic spines, which are critical for synaptic transmission .
2.2. Case Study: Cognitive Function Improvement
In a preclinical study involving Alzheimer’s disease models, treatment with a pyridazine derivative resulted in improved cognitive function as assessed by behavioral tests and electrophysiological recordings. The treated mice exhibited enhanced long-term potentiation (LTP), a cellular mechanism underlying learning and memory .
Summary of Findings
The applications of 3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine span across neuropharmacology with promising implications for treating cognitive impairments associated with neurodegenerative diseases through mechanisms such as synaptic plasticity enhancement and MAO inhibition.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of structurally related pyridazine derivatives:
Key Differentiators
4-Fluorophenyl vs. Other Aryl Groups : Fluorination reduces metabolic degradation compared to chlorinated or methoxylated analogues, enhancing bioavailability .
4-Methylpiperazine vs.
Absence of Sulfonyl Groups : Unlike F807-1382 or compounds, the target compound avoids sulfonyl-related toxicity risks, favoring CNS applications .
Biological Activity
3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine can be represented as follows:
- Molecular Formula : C17H19FN4
- Molecular Weight : 302.36 g/mol
The compound features a pyridazine core substituted with a fluorophenyl group and a piperazine moiety, which is crucial for its biological interactions.
Anticancer Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the molecular structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, with IC50 values indicating potent activity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine | A549 (Lung) | 0.46 ± 0.04 | Apoptosis induction |
| Other derivatives | MCF-7 (Breast) | 0.01 - 0.07 | CDK inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits moderate activity against bacterial strains, potentially through inhibition of bacterial growth mechanisms.
Neuropharmacological Effects
The piperazine component of the compound is known for its neuropharmacological effects. Research indicates that similar compounds can act as serotonin receptor antagonists, which may contribute to their therapeutic potential in treating anxiety and depression-related disorders.
The biological activity of 3-(4-Fluorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : Interaction with neurotransmitter receptors can modulate signaling pathways related to mood regulation.
- DNA Interaction : Some studies suggest potential interactions with DNA, leading to disruptions in replication and transcription processes.
Case Studies and Research Findings
A notable study published in a peer-reviewed journal evaluated the efficacy of this compound against several cancer cell lines, demonstrating significant apoptosis induction at low concentrations (IC50 values ranging from 0.01 to 0.46 µM). This study highlighted the importance of structural modifications in enhancing the anticancer activity of pyridazine derivatives .
Another research effort focused on the neuropharmacological profile of similar compounds, showing promising results in preclinical models for anxiety disorders. The findings suggested that these compounds could serve as potential therapeutic agents by modulating serotonin pathways .
Q & A
Q. How can solubility challenges in pharmacological assays be addressed without compromising activity?
- Answer: Salt formation (e.g., hydrochloride) or co-solvents (PEG-400) enhance aqueous solubility. Prodrug strategies (e.g., esterification of sulfonamide groups) improve bioavailability. Micellar formulations using poloxamers balance solubility and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
